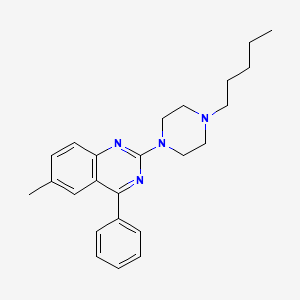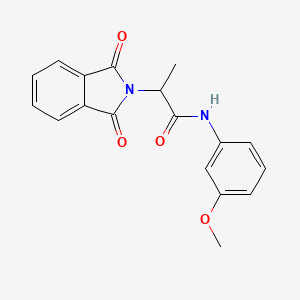![molecular formula C14H20N2O3 B5147602 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)
1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Aplicaciones Científicas De Investigación
1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine has been used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used as a tool to study the role of neurotransmitters in the brain. It has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, making it a valuable tool for studying the mechanisms underlying neurological disorders such as Parkinson's disease and Alzheimer's disease.
In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs. It has been shown to enhance the absorption and bioavailability of certain drugs, making it a useful tool for drug delivery research. In biochemistry, this compound has been used to study protein-ligand interactions and enzyme kinetics. It has been shown to bind selectively to certain proteins and enzymes, making it a valuable tool for drug discovery research.
Mecanismo De Acción
The mechanism of action of 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of certain receptors in the brain. It has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters involved in the regulation of mood, movement, and cognition. It has also been shown to activate certain receptors such as the sigma-1 receptor, which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of drug absorption and bioavailability, and the activation of certain receptors in the brain. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine in lab experiments is its ability to modulate neurotransmitter release and activate certain receptors in the brain. This makes it a valuable tool for studying the mechanisms underlying neurological disorders and drug discovery research. However, one of the limitations of using this compound is its potential toxicity and side effects. It is important to use this compound in appropriate concentrations and to monitor its effects carefully to avoid any adverse effects.
Direcciones Futuras
There are many future directions for research on 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine, including the development of new drug delivery systems, the identification of new protein targets, and the investigation of its potential therapeutic applications. One promising area of research is the use of this compound as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms underlying its effects and to develop safe and effective treatment strategies.
Métodos De Síntesis
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine involves the reaction between 1-(2-methoxyphenoxy)acetyl chloride and 4-methylpiperazine in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of this compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-7-9-16(10-8-15)14(17)11-19-13-6-4-3-5-12(13)18-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXQZWDFCNVZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)


![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)


![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)
![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5147624.png)

